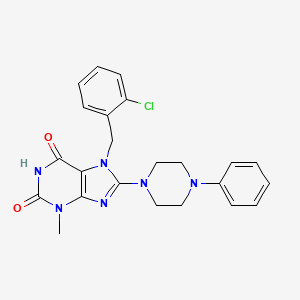

7-(2-chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by a 2-chlorobenzyl group at position 7 and a 4-phenylpiperazinyl substituent at position 8. Its molecular formula is C23H22ClN5O2, with a molecular weight of 435.91 g/mol. This structure is designed to modulate biological activity, particularly in targeting adenosine receptors or enzymes like phosphodiesterases, though specific targets require further validation .

Propriétés

IUPAC Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-7-5-6-10-18(16)24)22(25-20)29-13-11-28(12-14-29)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,26,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUIAVMXWUCKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, chlorobenzyl halides, and phenylpiperazine. The reaction conditions usually involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide or sodium hydride. The reactions are carried out under controlled temperatures and inert atmospheres to ensure the purity and yield of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels ensures consistency and efficiency in the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Applications De Recherche Scientifique

7-(2-chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with various biological targets.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mécanisme D'action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. The pathways involved include the modulation of cell cycle checkpoints and the induction of programmed cell death .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Modified Piperazinyl/Piperidinyl Groups

- 7-(2-Chlorobenzyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CID 3156041): Molecular Formula: C19H22ClN5O2. Key Differences: Replaces the 4-phenylpiperazinyl group with a 3-methylpiperidinyl group. The methyl group introduces steric hindrance, which may decrease solubility compared to the phenylpiperazinyl analogue .

- BH58195 (7-(3,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione): Molecular Formula: C18H20Cl2N6O2. Key Differences: Features a 3,4-dichlorobenzyl group (vs. 2-chlorobenzyl) and a 4-methylpiperazinyl substituent (vs. 4-phenylpiperazinyl). The methylpiperazinyl group reduces lipophilicity, possibly affecting blood-brain barrier penetration .

Analogues with Varying Benzyl Substituents

1,3,7-Trimethyl-8-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (73f) :

- Molecular Formula : C16H16N4O2.

- Key Differences : Lacks the 2-chlorobenzyl and piperazinyl groups; instead, it has a 4-methylbenzyl substituent at position 8.

- Impact : The absence of chlorine and piperazine reduces molecular weight (MW = 299) and polarity, likely diminishing receptor affinity but improving solubility .

1,3,7-Trimethyl-8-(2,4,6-trimethylbenzyl)-1H-purine-2,6(3H,7H)-dione (73i) :

Derivatives with Functionalized Side Chains

- 7-(2-Chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Molecular Formula: C21H24ClN5O3. Key Differences: Adds a hydroxyethyl group to the piperazinyl ring.

- 1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione (3-29A): Molecular Formula: C11H13F3N4O2. Key Differences: Substitutes the piperazinyl group with a trifluoropropyl chain.

Activité Biologique

The compound 7-(2-chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 464.9 g/mol

- CAS Number : 923217-80-5

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology. Notably, its structure suggests potential interactions with various biological targets.

- Receptor Interaction : The presence of the piperazine moiety indicates possible interactions with serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cyclin-dependent kinases (CDKs), suggesting this compound may also inhibit cell cycle progression in cancer cells.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

Antidepressant and Anxiolytic Activities

A study conducted on male Wistar rats demonstrated that derivatives of purine compounds exhibit significant antidepressant and anxiolytic-like effects. The compound was administered at varying doses to assess its impact on behavior in stress-induced models. The results indicated a dose-dependent improvement in depressive symptoms, suggesting its potential as a mood stabilizer .

Antitumor Activity

Research has also highlighted the antitumor potential of purine derivatives. In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, which was confirmed by flow cytometry analysis .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Mood Disorders :

In a controlled study involving chronic stress models, administration of the compound led to significant behavioral improvements comparable to standard antidepressants. The study highlighted its rapid onset of action and favorable pharmacokinetic profile. -

Oncological Research :

A recent investigation into the antitumor effects revealed that the compound significantly reduced tumor size in xenograft models. Histopathological analysis showed increased apoptosis and decreased angiogenesis within treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.